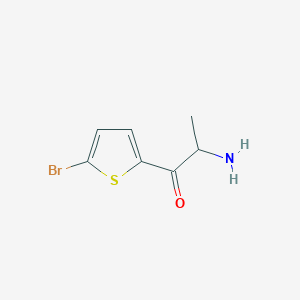
2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.28 g/mol . This compound is characterized by the presence of a hydroxy group and an acetic acid moiety attached to a cyclohexyl ring substituted with an isopropyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid typically involves the reaction of 4-isopropylcyclohexanone with a suitable hydroxyacetic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(4-isopropylcyclohexyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(4-isopropylcyclohexyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetic acid groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can form hydrogen bonds and participate in electrostatic interactions, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-2-(4-methylcyclohexyl)acetic acid
- 2-Hydroxy-2-(4-ethylcyclohexyl)acetic acid
- 2-Hydroxy-2-(4-tert-butylcyclohexyl)acetic acid
Uniqueness
2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness affects its reactivity and interactions compared to other similar compounds, making it valuable in specific applications .
Propriétés
Formule moléculaire |
C11H20O3 |
|---|---|
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
2-hydroxy-2-(4-propan-2-ylcyclohexyl)acetic acid |
InChI |
InChI=1S/C11H20O3/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h7-10,12H,3-6H2,1-2H3,(H,13,14) |
Clé InChI |
YDVQNELQYRIHRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)







![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)


![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)


